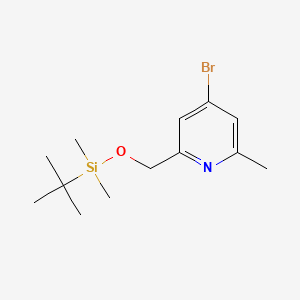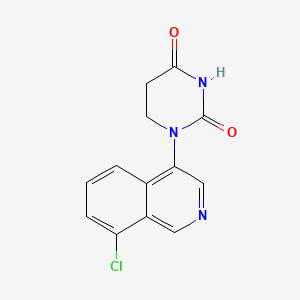![molecular formula C12H12F3N3O4 B13924588 Methyl 5,5,5-trifluoro-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B13924588.png)
Methyl 5,5,5-trifluoro-4-[(4-nitrophenyl)hydrazinylidene]pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5,5,5-trifluoro-4-[(4-nitrophenyl)hydrazinylidene]pentanoate is a chemical compound with the molecular formula C12H12F3N3O4 and a molecular weight of 319.24 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a nitrophenyl group, and a hydrazinylidene moiety, making it a unique and versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of Methyl 5,5,5-trifluoro-4-[(4-nitrophenyl)hydrazinylidene]pentanoate typically involves the reaction of 4-nitrophenylhydrazine with methyl 5,5,5-trifluoro-4-oxopentanoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity of the compound.
Analyse Des Réactions Chimiques
Methyl 5,5,5-trifluoro-4-[(4-nitrophenyl)hydrazinylidene]pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 5,5,5-trifluoro-4-[(4-nitrophenyl)hydrazinylidene]pentanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 5,5,5-trifluoro-4-[(4-nitrophenyl)hydrazinylidene]pentanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Methyl 5,5,5-trifluoro-4-[(4-nitrophenyl)hydrazinylidene]pentanoate can be compared with other similar compounds, such as:
Trifluoromethyl-substituted compounds: These compounds share the trifluoromethyl group, which imparts unique chemical and biological properties.
Nitrophenylhydrazones: Compounds with a nitrophenylhydrazone moiety exhibit similar reactivity and applications.
Fluorinated quinolines: These compounds are known for their biological activities and are used in medicinal chemistry.
Propriétés
Formule moléculaire |
C12H12F3N3O4 |
|---|---|
Poids moléculaire |
319.24 g/mol |
Nom IUPAC |
methyl 5,5,5-trifluoro-4-[(4-nitrophenyl)hydrazinylidene]pentanoate |
InChI |
InChI=1S/C12H12F3N3O4/c1-22-11(19)7-6-10(12(13,14)15)17-16-8-2-4-9(5-3-8)18(20)21/h2-5,16H,6-7H2,1H3 |
Clé InChI |
VZEJMKQCFQPIAP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Amino-8,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13924525.png)









![8-[2-(3,4-Dimethylphenyl)ethyl]-3-ethyl-1-methoxy-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13924577.png)
